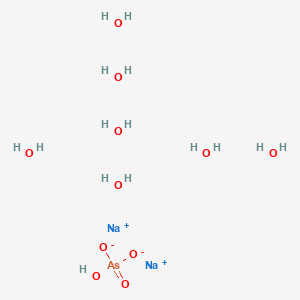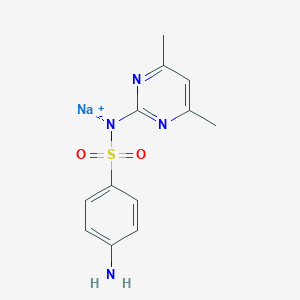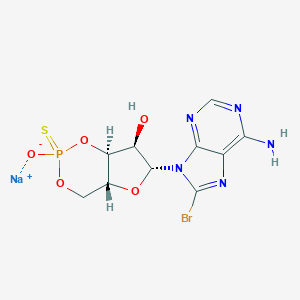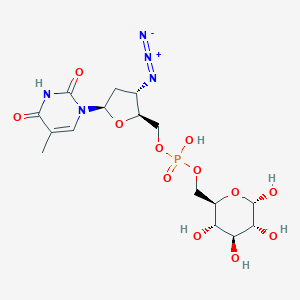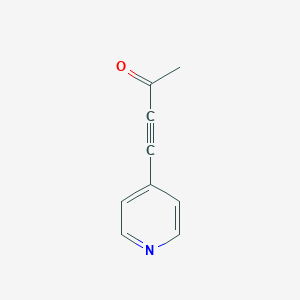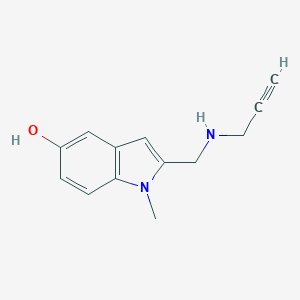
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. It is a synthetic derivative of serotonin and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood and behavior.
生化和生理效应
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have neuroprotective properties, which may help to protect against neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
未来方向
There are several future directions for research on 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, which may help to identify new potential therapeutic targets. Additionally, research could be done to optimize the synthesis method of the compound, which could lead to more efficient and cost-effective production.
合成方法
The synthesis of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole involves the reaction of 5-hydroxyindole with propargylamine in the presence of a catalyst such as copper (I) iodide. This reaction results in the formation of the desired product. The purity of the compound can be further improved through recrystallization.
科学研究应用
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential in the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
CAS 编号 |
133681-83-1 |
|---|---|
产品名称 |
2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole |
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3 |
InChI 键 |
RPMHQMCNBGJITH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
规范 SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CNCC#C |
同义词 |
2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole 2-NPAMHI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



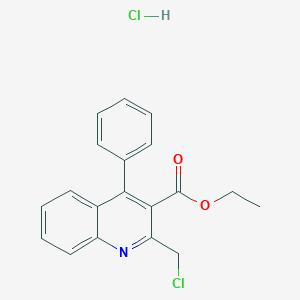
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
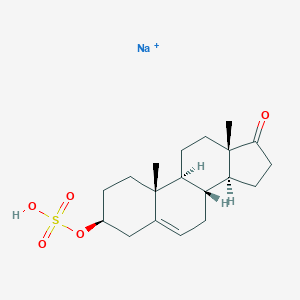
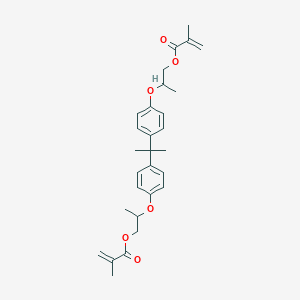
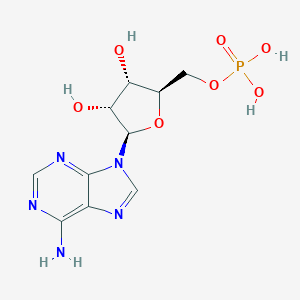
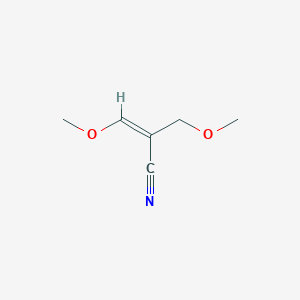
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
